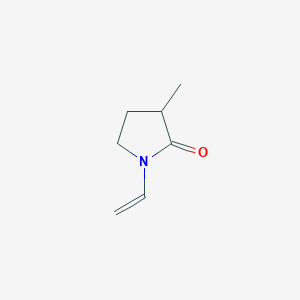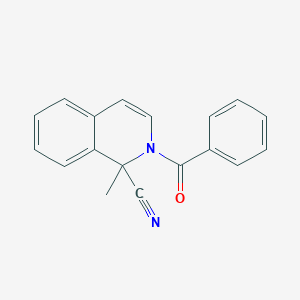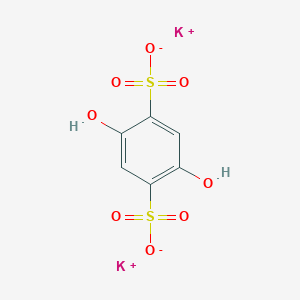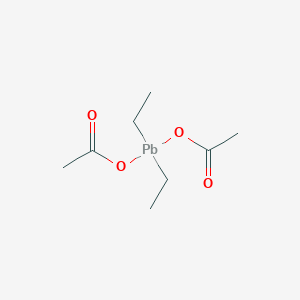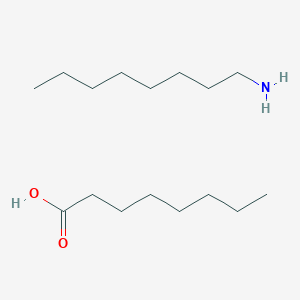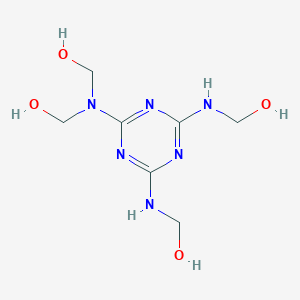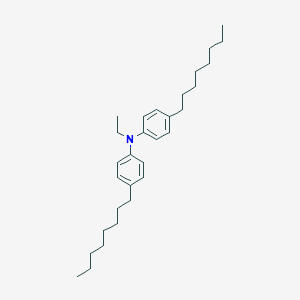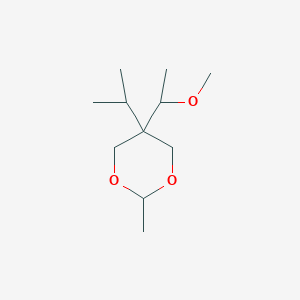
trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a chemical compound that has gained a lot of attention in recent years due to its potential use in scientific research. This compound is a member of the dioxane family and has been found to have a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is not yet fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This modulation can lead to a range of biochemical and physiological effects, which make this compound a potential candidate for the development of new drugs.
Efectos Bioquímicos Y Fisiológicos
Trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane has been found to have a range of interesting biochemical and physiological effects. These effects include the modulation of certain enzymes and receptors in the body, which can lead to changes in cellular signaling pathways. This modulation can lead to a range of effects, including changes in gene expression, protein synthesis, and cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane in lab experiments is its potential as a candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complexity of the synthesis method, which can make it difficult to produce large quantities of the compound.
Direcciones Futuras
There are many potential future directions for research on trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane. One area of research that is particularly promising is the development of new drugs based on this compound. Other potential future directions include the study of the mechanism of action of this compound, as well as the exploration of its potential applications in other areas of scientific research.
Conclusion:
In conclusion, trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a chemical compound that has a range of potential scientific research applications. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a potential candidate for the development of new drugs. While there are some limitations to using this compound in lab experiments, the potential benefits make it an area of research that is worth exploring further.
Métodos De Síntesis
The synthesis of trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a complex process that involves several steps. The most common method of synthesis involves the use of a Grignard reagent, which is a type of organometallic compound. This reagent is reacted with a ketone to produce an alcohol intermediate, which is then reacted with an epoxide to form the final product.
Aplicaciones Científicas De Investigación
Trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane has a range of potential scientific research applications. One of the most promising areas of research is in the field of drug discovery. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
19476-89-2 |
|---|---|
Nombre del producto |
trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane |
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
5-(1-methoxyethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(9(3)12-5)6-13-10(4)14-7-11/h8-10H,6-7H2,1-5H3 |
Clave InChI |
IXESRTVHFFPTLQ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C(C)C)C(C)OC |
SMILES canónico |
CC1OCC(CO1)(C(C)C)C(C)OC |
Sinónimos |
5β-Isopropyl-5α-(1-methoxyethyl)-2β-methyl-1,3-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
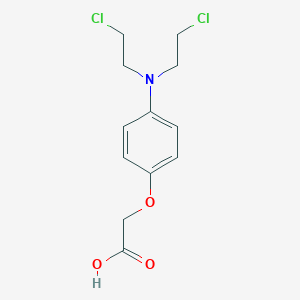
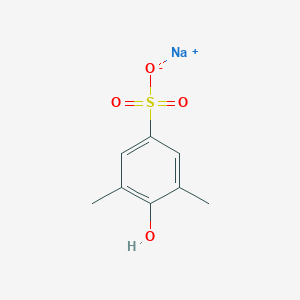
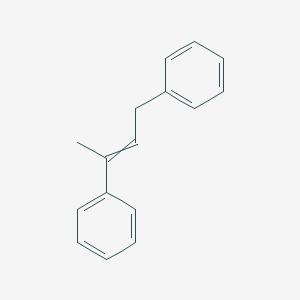
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
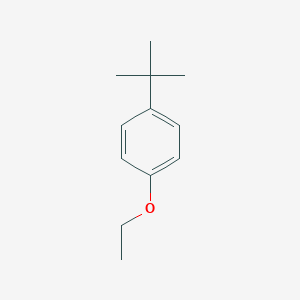
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
